N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The dimethoxyphenyl group is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, leading to the inhibition of bacterial growth. The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: This compound also exhibits potent biological activity and is used in cancer research.
N-(2,4-dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide: Another compound with a similar structure, used in pharmaceutical testing.
The uniqueness of this compound lies in its specific interactions with bacterial RNA polymerase, making it a promising candidate for developing new antibacterial agents.
Properties
CAS No. |
879347-02-1 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-17-8-6-14(23-3)10-18(17)24-4/h5-10,20H,1-4H3,(H,21,22) |
InChI Key |
MIFGLWQRGGIFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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